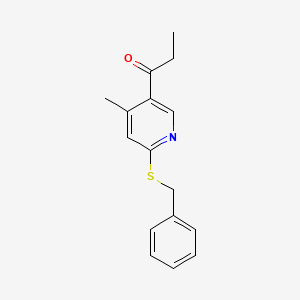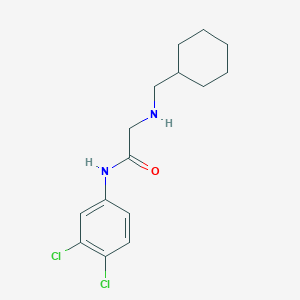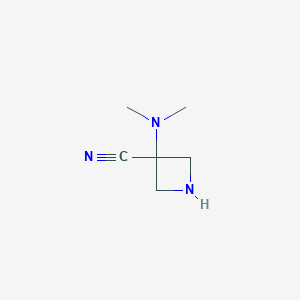amino}azetidine-1-carboxylate CAS No. 1638767-12-0](/img/structure/B13003850.png)
Tert-butyl3-{[(benzyloxy)carbonyl](methyl)amino}azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl3-{(benzyloxy)carbonylamino}azetidine-1-carboxylate is a complex organic compound with a molecular formula of C17H24N2O4. It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl3-{(benzyloxy)carbonylamino}azetidine-1-carboxylate typically involves the protection of amino acids using tert-butyloxycarbonyl (Boc) groups. The process includes the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butyloxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Azetidine Ring: The protected amino acid undergoes cyclization to form the azetidine ring.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced using benzyl chloroformate in the presence of a base.
Final Coupling: The final product is obtained by coupling the intermediate with tert-butyl3-{(benzyloxy)carbonylamino}azetidine-1-carboxylate under suitable reaction conditions
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl3-{(benzyloxy)carbonylamino}azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloroformate in the presence of a base
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different chemical syntheses .
Aplicaciones Científicas De Investigación
Tert-butyl3-{(benzyloxy)carbonylamino}azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of fine chemicals and advanced materials
Mecanismo De Acción
The mechanism of action of tert-butyl3-{(benzyloxy)carbonylamino}azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can inhibit or activate enzymes, modulate receptor activity, and interfere with cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
tert-butyl 3-{[(benzyloxy)carbonyl]amino}-3-(hydroxymethyl)azetidine-1-carboxylate: Similar structure but with a hydroxymethyl group.
tert-butyl 3-({[(benzyloxy)carbonyl]amino}methyl)azetidine-1-carboxylate: Similar structure but with a different substitution pattern
Uniqueness
Tert-butyl3-{(benzyloxy)carbonylamino}azetidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
1638767-12-0 |
|---|---|
Fórmula molecular |
C17H24N2O4 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
tert-butyl 3-[methyl(phenylmethoxycarbonyl)amino]azetidine-1-carboxylate |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-14(11-19)18(4)15(20)22-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3 |
Clave InChI |
RBWLSYLQBKTSLF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)N(C)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


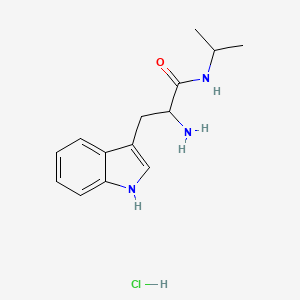

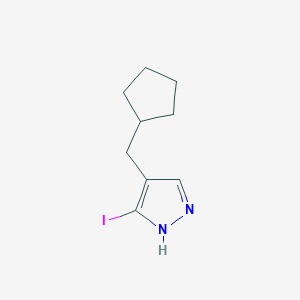

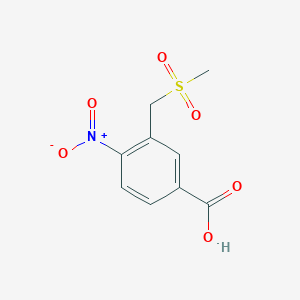
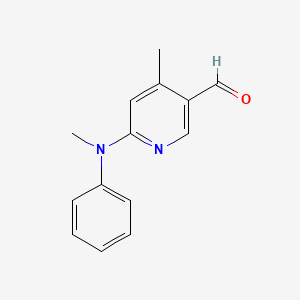


![2-[3-(Benzyloxy)cyclobutyl]acetaldehyde](/img/structure/B13003821.png)
![(4aR,6S,7aS)-rel-Octahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B13003829.png)
![Octahydro-6H-pyrrolo[3,4-c]pyridin-6-one](/img/structure/B13003830.png)
